methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
The compound methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate features a pyrido[2,3-e][1,2,4]thiadiazine core modified with a 1,1-dioxide group, a 3-oxo moiety, a 4-(methylthio)phenyl substituent, and a methyl acetate side chain. This heterocyclic framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . Its structural complexity and functional groups make it a candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-24-14(20)10-18-16(21)19(11-5-7-12(25-2)8-6-11)15-13(26(18,22)23)4-3-9-17-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUIMIPWHKQSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrido[2,3-e][1,2,4]thiadiazine Core
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()
- Key Differences :
- Substituent: 4-Fluoro-3-methylphenyl vs. 4-(methylthio)phenyl in the target compound.
- Functional Groups: Fluorine and methyl groups enhance electronegativity and steric hindrance compared to the lipophilic methylthio group.
4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()
- Key Differences :
- Substituent: 3-Methylphenyl vs. 4-(methylthio)phenyl.
- Positional isomerism: Methyl at the meta position vs. methylthio at the para position.
- Impact :
2-[4-(4-Methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[...]acetamide ()
- Key Differences :
- Side Chain: Acetamide vs. methyl acetate in the target compound.
- Substituent: 4-Methylphenyl vs. 4-(methylthio)phenyl.
- Impact :
Heterocyclic Derivatives with Thioacetate Moieties
Methyl α-[(4-Oxoquinazolin-2-yl)thio]acetate Derivatives ()
- Core Structure: Quinazolinone instead of pyridothiadiazine.
- Key Similarity : Thioacetate side chain.
- Impact: Quinazolinones are known for kinase inhibition, suggesting the thioacetate group may play a role in binding interactions. The pyridothiadiazine core in the target compound may offer distinct electronic properties due to the 1,1-dioxide group .
Ethyl 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetate ()
- Key Differences: Quinazolinone core vs. pyridothiadiazine.
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The methylthio group in the target compound contributes to higher lipophilicity, favoring passive diffusion but limiting solubility.
- Ester groups generally resist hydrolysis better than amides, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
